- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)
10H-Phenothiazine 5-Oxide structure
Product Name:10H-Phenothiazine 5-Oxide
CAS番号:1207-71-2
MF:C12H9NOS
メガワット:215.270961523056
MDL:MFCD00053824
CID:144556
PubChem ID:71014
Update Time:2025-06-07
10H-Phenothiazine 5-Oxide 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- インチ: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- InChIKey: DSAFSORWJPSMQS-UHFFFAOYSA-N
- ほほえんだ: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 215.04000
- どういたいしつりょう: 215.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 433.3°C at 760 mmHg
- フラッシュポイント: 215.9°C
- 屈折率: 1.769
- PSA: 48.31000
- LogP: 3.91400
10H-Phenothiazine 5-Oxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
10H-Phenothiazine 5-Oxide 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A871333-100mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95+% | 100mg |
$28.00 | 2021-07-07 | |
| Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
| Ambeed | A871333-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$117.0 | 2025-02-21 | |
| Ambeed | A871333-5g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 5g |
$407.0 | 2025-02-21 | |
| abcr | AB375165-250 mg |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 250 mg |
€123.60 | 2023-07-19 | ||
| abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
| abcr | AB375165-5 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5 g |
€606.40 | 2023-07-19 | ||
| Alichem | A200055231-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$880.00 | 2023-09-04 | |
| TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
| TRC | P318098-100mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 100mg |
$ 136.00 | 2023-09-06 |
10H-Phenothiazine 5-Oxide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
リファレンス
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
リファレンス
- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557
合成方法 5
はんのうじょうけん
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
リファレンス
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
リファレンス
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
リファレンス
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150
合成方法 12
合成方法 13
合成方法 14
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53
合成方法 16
はんのうじょうけん
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
リファレンス
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7
合成方法 17
10H-Phenothiazine 5-Oxide Raw materials
- Phenothiazine
- Promazine
- 10-Acetylphenothiazine
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Methylphenothiazine
- 10-ethenylphenothiazine 5-oxide
- 10H-Phenothiazine,4a,10a-dihydro-
10H-Phenothiazine 5-Oxide Preparation Products
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- Phenothiazine S,S-Dioxide (1209-66-1)
- 3H-Phenothiazin-3-one (581-30-6)
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
10H-Phenothiazine 5-Oxide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
注文番号:A938800
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:27
価格 ($):366.0
Email:sales@amadischem.com
10H-Phenothiazine 5-Oxide 関連文献
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
1207-71-2 (10H-Phenothiazine 5-Oxide) 関連製品
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- 23503-68-6(2-(Methylsulfonyl) Phenothiazine)
- 58010-06-3(10H-Phenothiazine, 3-(phenylsulfonyl)-)
- 23503-67-5(2-(Methylsulfonyl)phenothiazine 5-Oxide)
- 1225-11-2( )
- 52914-17-7(Benzenamine, N-phenyl-2-(phenylsulfonyl)-)
- 1209-66-1(Phenothiazine S,S-Dioxide)
- 27612-10-8(10H-Phenothiazine,2-(methylsulfinyl)-)
- 18587-32-1(12h-Benzo[b]phenothiazine 5,5-dioxide)
- 2234-09-5(Methylphenothiazine Sulfoxide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
清らかである:99%
はかる:5g
価格 ($):366.0